molecular formula C19H16BrN3O B609210 Ptn9ljl6PY CAS No. 1204306-34-2

Ptn9ljl6PY

Cat. No.: B609210
CAS No.: 1204306-34-2
M. Wt: 382.3 g/mol
InChI Key: IVAUEQVCSQZMGV-QIUCFAMLSA-N
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Preparation Methods

The synthesis of MOL-4239 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Introduction of Functional Groups: Functional groups such as bromine and cyano groups are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Industrial production methods for MOL-4239 are designed to be scalable and cost-effective, often involving the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

MOL-4239 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing cyano groups to amines.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

MOL-4239 exerts its effects by inhibiting the activity of STAT3, a protein that plays a crucial role in various cellular processes. By binding to STAT3, MOL-4239 prevents its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell growth and survival . This mechanism makes it a promising candidate for the treatment of diseases characterized by abnormal STAT3 activity.

Properties

CAS No.

1204306-34-2

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

(2E,4E)-5-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]penta-2,4-dienamide

InChI

InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1

InChI Key

IVAUEQVCSQZMGV-QIUCFAMLSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C=C/C2=NC(=CC=C2)Br)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MOL-4239;  MOL 4239;  MOL4239

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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